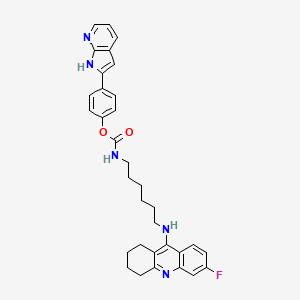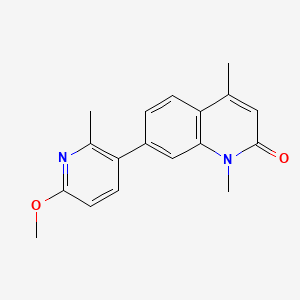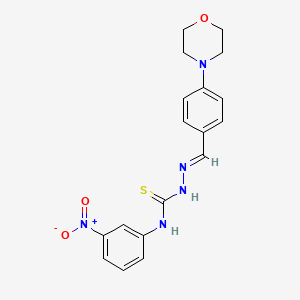
Cy5-PEG2-TCO
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cy5-PEG2-TCO is a fluorescent dye that contains a trans-cyclooctene (TCO) group. This compound is known for its ability to undergo an inverse electron demand Diels-Alder reaction (iEDDA) with molecules containing a tetrazine group. This reaction is highly selective, fast, and biocompatible, making this compound a valuable tool in various scientific research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cy5-PEG2-TCO typically involves the conjugation of a Cy5 dye with a PEG2 linker and a TCO group. The reaction conditions often include the use of solvents such as water, dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and methanol (MeOH). The reaction is carried out under controlled temperatures to ensure the stability and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the consistency and purity of the product. The compound is typically stored at -20°C to maintain its stability and shipped under frozen conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Cy5-PEG2-TCO primarily undergoes the inverse electron demand Diels-Alder reaction (iEDDA) with tetrazine-containing molecules. This reaction forms a stable, covalent linkage between the TCO group and the tetrazine group .
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include tetrazine-containing molecules. The reaction conditions are typically mild and biocompatible, making it suitable for use in biological systems .
Major Products Formed
The major product formed from the reaction of this compound with tetrazine-containing molecules is a stable, covalent adduct. This product is highly fluorescent and can be used for various detection and imaging applications .
Applications De Recherche Scientifique
Cy5-PEG2-TCO has a wide range of applications in scientific research, including:
Chemistry: Used for chemoselective labeling and detection of tetrazine-tagged molecules
Biology: Employed in bioorthogonal chemistry for labeling and imaging of biomolecules in live cells and tissues
Medicine: Utilized in pretargeting approaches for targeted drug delivery and imaging
Industry: Applied in the development of diagnostic assays and biosensors
Mécanisme D'action
The mechanism of action of Cy5-PEG2-TCO involves the inverse electron demand Diels-Alder reaction (iEDDA) with tetrazine-containing molecules. The TCO group in this compound reacts with the tetrazine group to form a stable, covalent linkage. This reaction is highly selective and fast, making it suitable for various biological and chemical applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cy5-TCO: Similar to Cy5-PEG2-TCO but without the PEG2 linker. .
Cy5-PEG2-TCO4: A derivative of this compound containing four PEG units.
Uniqueness
This compound is unique due to its PEG2 linker, which enhances its solubility and biocompatibility. This makes it particularly suitable for applications in live cell imaging and targeted drug delivery .
Propriétés
Formule moléculaire |
C47H65ClN4O5 |
|---|---|
Poids moléculaire |
801.5 g/mol |
Nom IUPAC |
[(2E)-cyclooct-2-en-1-yl] N-[2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethyl]carbamate;chloride |
InChI |
InChI=1S/C47H64N4O5.ClH/c1-46(2)38-23-16-18-25-40(38)50(5)42(46)27-13-9-14-28-43-47(3,4)39-24-17-19-26-41(39)51(43)32-20-10-15-29-44(52)48-30-33-54-35-36-55-34-31-49-45(53)56-37-21-11-7-6-8-12-22-37;/h9,11,13-14,16-19,21,23-28,37H,6-8,10,12,15,20,22,29-36H2,1-5H3,(H-,48,49,52,53);1H/b21-11+; |
Clé InChI |
OMUFABULRAIRJT-YUZSSDIYSA-N |
SMILES isomérique |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCNC(=O)OC\5CCCCC/C=C5)(C)C)C)C.[Cl-] |
SMILES canonique |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCNC(=O)OC5CCCCCC=C5)(C)C)C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl]prop-2-ynoic acid](/img/structure/B15136974.png)
![3-[(3-anilino-3-oxopropyl)-octylamino]-N-phenylpropanamide](/img/structure/B15136987.png)
![4-[7-Fluoro-1-(pyridazin-3-ylmethyl)benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B15136992.png)








